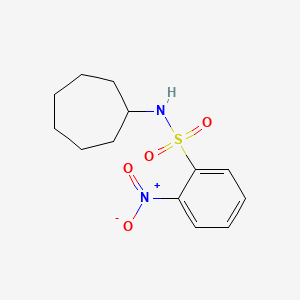![molecular formula C21H26FN3O2 B5644043 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)
1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step reactions, including electrophilic fluorination, palladium-catalyzed displacement reactions, and the use of Grignard reagents for cyclization processes. For example, a compound intended to image dopamine D4 receptors was synthesized via electrophilic fluorination using a trimethylstannyl precursor with high specific radioactivity [18F]F2, demonstrating the complexity and precision required in the synthesis of fluorinated compounds (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by intramolecular hydrogen bonding and the presence of specific functional groups that influence the compound's reactivity and interactions. For instance, enaminones such as those studied by Balderson et al. (2007), exhibit bifurcated intra- and intermolecular hydrogen bonding, demonstrating the significance of molecular structure in determining the compound's physical and chemical properties (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving fluorophenyl compounds can be complex, involving multiple steps and resulting in the formation of various intermediates and final products. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases is promoted only by primary and secondary amines, illustrating the specificity of chemical reactions and the influence of molecular structure on reactivity (Jarczewski et al., 1986).
Physical Properties Analysis
The physical properties of compounds like 1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine are largely determined by their molecular structure. Studies on similar compounds have highlighted the role of hydrogen bonding, molecular conformation, and crystal packing in determining properties such as solubility, melting point, and stability. For instance, the study of hydrogen-bonding patterns in enaminones has provided insights into how these interactions influence the compound's physical state and stability (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other molecules, are crucial for understanding the potential applications of these compounds. The synthesis and study of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides reveal how variations in substituents affect the compound's reactivity and potential bioactivity, such as anti-leukemia activity, showcasing the importance of chemical structure in determining chemical properties (Yang et al., 2009).
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)-1-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24(2)20(17-6-3-7-18(22)13-17)21(26)25-11-8-19(9-12-25)27-15-16-5-4-10-23-14-16/h3-7,10,13-14,19-20H,8-9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSYCLLSKAQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5643963.png)
![cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5643976.png)
![7-[2-(phenylsulfonyl)ethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5643982.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5643984.png)
![2-[(2-fluorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5643989.png)
![(3,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5643996.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5643997.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5644000.png)
![N-(2,5-dichlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644008.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5644017.png)

![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)